![molecular formula C14H19NO5 B2510634 (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid CAS No. 16825-27-7](/img/structure/B2510634.png)
(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid
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Overview
Description
(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethoxyphenyl group, an acetamido group, and a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, acetamide, and methyl acrylate.
Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with acetamide to form an intermediate compound.
Addition Reaction: The intermediate is then subjected to an addition reaction with methyl acrylate under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid exhibit antimicrobial activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro:
- Cytokine Inhibition : In studies, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Analgesic Activity
Preclinical studies suggest that this compound may possess analgesic properties:
- Pain Models : In animal models of pain, administration resulted in significant pain relief comparable to standard analgesics .
Potential Use in Pain Management
Due to its analgesic and anti-inflammatory properties, this compound could be developed into a new class of pain management drugs.
Role in Cancer Therapy
Emerging research suggests that the compound may play a role in cancer therapy:
- Cytotoxicity Studies : It has demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a promising MIC value and potential for further development into an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments were performed using macrophage cell lines treated with the compound. Results showed a significant reduction in inflammatory cytokine production, suggesting that this compound could be beneficial in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid: can be compared with other amino acid derivatives that have similar structural features.
Phenylalanine derivatives: These compounds share a similar aromatic ring structure but differ in their functional groups and side chains.
Tyrosine derivatives: These compounds have a hydroxyl group on the aromatic ring, which can lead to different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group, in particular, may contribute to unique interactions with molecular targets and pathways, distinguishing it from other similar compounds .
Biological Activity
(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid, also known as 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C12H17NO4. Its structure features a dimethoxyphenyl group, which contributes to its biological properties. The presence of an acetamido group enhances its solubility and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in conditions like arthritis.
- Neuroprotective Properties : Preliminary findings indicate potential protective effects on neuronal cells, suggesting a role in neurodegenerative disease management.
Biological Activity Overview
Antioxidant Activity
A study conducted by researchers utilized various assays to evaluate the antioxidant capacity of this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The mechanism was attributed to the compound's ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects
In a controlled animal study, the compound was administered to models of induced inflammation. Results showed a marked decrease in swelling and pain behaviors, correlating with reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.
Neuroprotective Properties
In vitro studies on neuronal cell lines revealed that this compound could significantly reduce apoptosis induced by neurotoxic agents. The protective effect was linked to modulation of apoptotic pathways and enhancement of antioxidant defenses within the cells.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQGMKBBYLJABC-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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